3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
Description
This urea derivative features a 5-chloro-2-methoxyphenyl group attached to one nitrogen of the urea core, while the other nitrogen is bonded to a 2-hydroxyethyl group substituted with a 4-(furan-2-yl)phenyl moiety. The compound’s structure combines halogenated aromaticity, a polar hydroxyethyl group, and a heterocyclic furan ring, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-26-19-9-8-15(21)11-16(19)23-20(25)22-12-17(24)13-4-6-14(7-5-13)18-3-2-10-27-18/h2-11,17,24H,12H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJHPMDTPGPJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine
The hydroxyethylamine moiety is constructed via a nucleophilic ring-opening reaction of an epoxide intermediate. First, 4-(furan-2-yl)benzaldehyde undergoes condensation with ethylene oxide in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) to form 2-[4-(furan-2-yl)phenyl]oxirane. Subsequent reaction with aqueous ammonia opens the epoxide ring, yielding the desired 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine.
Isocyanate Formation and Urea Coupling
The 5-chloro-2-methoxyaniline is treated with triphosgene in dichloromethane under inert conditions to generate the corresponding isocyanate. This intermediate is then reacted with the hydroxyethylamine derivative in the presence of a base (e.g., triethylamine) to form the urea linkage. The reaction proceeds via nucleophilic attack of the amine on the electrophilic isocyanate carbon, yielding the target compound after purification by recrystallization.
Key Reaction Conditions:
- Temperature: 0–25°C for isocyanate formation; room temperature for urea coupling.
- Solvents: Dichloromethane or tetrahydrofuran.
- Yield: 60–75% (reported for analogous urea derivatives).
Carbonyldiimidazole (CDI)-Mediated Urea Synthesis
To circumvent the hazards of phosgene, carbonyldiimidazole (CDI) serves as a non-toxic alternative for urea bond formation. This method involves activating one amine as an imidazole carbamate, which subsequently reacts with the second amine.
Activation of 5-Chloro-2-methoxyaniline
5-Chloro-2-methoxyaniline is treated with CDI in anhydrous tetrahydrofuran, forming the corresponding N-imidazolylcarbamate intermediate. This step is conducted under nitrogen at 50°C for 4 hours, ensuring complete conversion.
Coupling with Hydroxyethylamine
The N-imidazolylcarbamate is then reacted with 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine at 80°C for 12 hours. The reaction proceeds via displacement of the imidazole leaving group, forming the urea bond. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the pure product.
Advantages:
- Avoids hazardous reagents.
- Higher functional group tolerance.
- Yield: 70–80% (based on similar urea syntheses).
One-Pot Oxidative Carbonylation
Transition-metal-catalyzed oxidative carbonylation offers a modern, atom-economical route. Palladium(II) acetate catalyzes the reaction between 5-chloro-2-methoxyaniline, carbon monoxide, and the hydroxyethylamine derivative in the presence of an oxidant (e.g., benzoquinone).
Reaction Scheme:
- Oxidative Carbonylation:
$$ \text{Ar-NH}2 + \text{CO} + \text{Amine} \xrightarrow{\text{Pd(OAc)}2} \text{Ar-NH-C(O)-NH-Amide} $$
The reaction is conducted in dimethylacetamide at 100°C under 30 bar CO pressure.
- Work-Up:
The crude product is filtered through Celite and purified via high-performance liquid chromatography (HPLC).
Yield: 50–65% (lower due to competing side reactions).
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, safety, and practicality of each method:
| Method | Reagents | Yield (%) | Safety | Scalability |
|---|---|---|---|---|
| Phosgene/Triphosgene | Triphosgene, Et₃N | 60–75 | Low | Moderate |
| CDI-Mediated | CDI, THF | 70–80 | High | High |
| Oxidative Carbonylation | Pd(OAc)₂, CO, BQ | 50–65 | Moderate | Low |
Challenges and Optimization Strategies
Purification Difficulties
The polar nature of the hydroxyethyl group complicates isolation. Gradient elution chromatography (ethyl acetate/methanol) or preparative HPLC is recommended for high-purity yields.
Stereochemical Considerations
The hydroxyethyl center introduces a stereogenic carbon. While the reported syntheses yield racemic mixtures, enantioselective routes could employ chiral auxiliaries or asymmetric catalysis, though these remain unexplored for this compound.
Stability of Intermediates
The isocyanate intermediate is moisture-sensitive. Strict anhydrous conditions and inert atmospheres are critical during phosgene-based syntheses.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural and molecular differences between the target compound and selected analogues:
Analysis of Substituent Effects
- Halogenation and Aromatic Substitution: The 5-chloro-2-methoxyphenyl group is conserved in PQ401 and the target compound, suggesting shared electronic properties (e.g., electron-withdrawing effects from Cl and OCH₃). However, PQ401’s quinoline substituent may confer distinct π-π stacking or planar binding interactions compared to the target compound’s furan-phenyl group .
- Hydroxyethyl vs.
- In contrast, the triazolone ring in ’s compound introduces a rigid, electron-deficient scaffold, which may improve metabolic stability .
Pharmacological Implications
The furan-phenyl group could modulate selectivity compared to quinoline-based analogues.
Biological Activity
The compound 3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea is a synthetic urea derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, impacting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It has potential effects on receptor systems, possibly influencing signaling pathways related to inflammation and cancer progression.
Biological Activities
The compound has been studied for several biological activities:
- Antitumor Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Effects : Some derivatives of similar structures have demonstrated antimicrobial properties, indicating potential applications in infectious disease treatment.
Research Findings and Case Studies
A review of the literature reveals various studies that have investigated the biological activity of related compounds and their analogs:
- Study on Antitumor Activity : A study published in MDPI explored the cytotoxicity of related urea derivatives against multiple cancer cell lines. Compounds similar to the one showed IC50 values in the low micromolar range, indicating potent activity against tumor cells .
- Mechanistic Insights : Research indicates that urea derivatives can inhibit specific kinases involved in cell cycle regulation. For example, compounds with similar structural motifs were found to inhibit CDK2 and Aurora-A kinases, which are critical for cancer cell proliferation .
- Comparative Analysis : A comparative study highlighted that while some chloroethyl nitrosoureas exhibit low therapeutic activity, their structural modifications can enhance efficacy. This suggests that variations in chemical structure significantly influence biological outcomes .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
